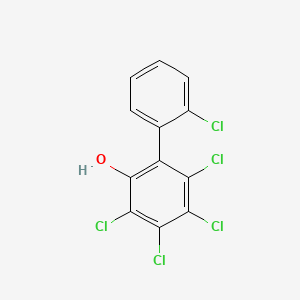

Pentachloro-(1,1'-biphenyl)-ol

Description

Structure

3D Structure

Properties

CAS No. |

52181-96-1 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |

InChI Key |

LAPUREOIFIODEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |

Origin of Product |

United States |

An Overview of Polychlorinated Biphenyls Pcbs As Legacy Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were widely used in various industrial applications, such as coolants and lubricants in electrical equipment, due to their chemical stability and heat resistance. nih.govtaylorandfrancis.com Despite their production being banned in many countries in the 1970s, including the United States where their use was prohibited by federal law on January 1, 1978, PCBs persist in the environment. nih.govwikipedia.org Their resistance to degradation allows them to bioaccumulate in organisms and biomagnify through the food chain, leading to their classification as persistent organic pollutants (POPs). nih.govnih.govaltmedrev.com This persistence means that PCBs continue to be a concern for environmental and human health decades after their production ceased. nih.govwikipedia.org

These compounds are structurally composed of a biphenyl (B1667301) molecule, which consists of two connected benzene (B151609) rings, with one to ten chlorine atoms attached. altmedrev.com The number and position of the chlorine atoms give rise to 209 different possible PCB congeners, though only about 130 are found in commercial mixtures. altmedrev.com The toxicity of some PCBs is comparable to that of dioxins, another class of highly toxic POPs. altmedrev.com

The Genesis and Importance of Hydroxylated Pcb Metabolites Oh Pcbs in Research

Hydroxylated polychlorinated biphenyls (OH-PCBs) are metabolites of PCBs, formed when PCBs undergo oxidation. nih.gov This transformation can occur through various mechanisms, including metabolic processes in living organisms and abiotic reactions with hydroxyl radicals in the environment. nih.govresearchgate.net

In mammals, the metabolism of PCBs primarily takes place in the liver, where cytochrome P-450-dependent monooxygenase (CYP) enzymes catalyze their hydroxylation. nih.govnih.gov This process can occur either by the direct insertion of a hydroxyl (-OH) group or through the formation of an arene oxide intermediate that then rearranges to form the hydroxylated product. nih.gov The resulting OH-PCBs are generally more water-soluble than their parent PCBs due to the presence of the ionizable phenolic group. nih.gov

The formation of OH-PCBs is a significant area of research for several reasons. These metabolites have been detected in a wide array of environmental samples, including animal tissues, water, and sediments. nih.gov Furthermore, studies have suggested that OH-PCBs can be more biologically active and, in some cases, more toxic than the original PCB compounds. researchgate.netmdpi.com They are considered emerging environmental pollutants that can interfere with endocrine functions. mdpi.com Research has also indicated that the formation of these highly toxic metabolites may contribute to the resistance of PCBs to biodegradation. nih.gov

Structural Isomerism and Congener Specificity Within the Pentachloro 1,1 Biphenyl Ol Class

The term "Pentachloro-(1,1'-biphenyl)-ol" refers to a subgroup of OH-PCBs that have five chlorine atoms and one hydroxyl group attached to the biphenyl (B1667301) structure. The specific arrangement of these atoms leads to a large number of possible structural isomers, or congeners. There are theoretically 837 possible mono-OH-PCB congeners in total. acs.org

The precise location of the chlorine atoms and the hydroxyl group on the two phenyl rings defines the specific congener and significantly influences its chemical and physical properties, as well as its biological activity. For example, the position of the hydroxyl group and the adjacent chlorine atoms can affect the molecule's ability to bind to transport proteins in the blood. nih.gov

The congener-specific analysis of Pentachloro-(1,1'-biphenyl)-ols is crucial for understanding their environmental fate and biological effects. Different congeners can exhibit varying degrees of persistence, bioaccumulation potential, and toxicity. For instance, research has identified specific OH-PCB congeners that are preferentially retained in human blood. nih.gov The identification of predominant OH-PCB congeners in environmental samples is a key focus of current research to enable more accurate toxicological studies and risk assessments. acs.org

Table 1: Examples of Pentachloro-(1,1'-biphenyl) Congeners

| Congener Name | IUPAC Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| PCB-106 | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro- | 38380-02-8 | C12H5Cl5 | 326.433 |

| PCB-114 | 1,1'-Biphenyl, 2,3,4,4',5-pentachloro- | Not Available | C12H5Cl5 | 326.44 |

| PCB-118 | 1,1'-Biphenyl, 2,3',4,4',5-pentachloro- | 31508-00-6 | C12H5Cl5 | 326.433 |

Note: This table provides a selection of pentachlorobiphenyl congeners to illustrate isomerism. The "-ol" designation for the hydroxylated form would be added to the name, and the position of the hydroxyl group specified.

Historical Trajectory and Current State of Academic Inquiry on Oh Pcbs

Detection and Quantification in Environmental Compartments

The detection of Pentachloro-(1,1'-biphenyl)-ol and other OH-PCBs has been made possible through advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS). nih.gov These methods have allowed for the quantification of these compounds in various environmental media.

OH-PCBs are frequently detected in aquatic environments, including surface water, particulate matter, and sediments. nih.govsmu.ca Studies have shown that total concentrations of OH-PCBs in water can range significantly, from 0.87 to 130 picograms per liter (pg/L). smu.ca Higher concentrations are often found near urban areas and specifically in the vicinity of sewage treatment plant (STP) outfalls, suggesting that STPs are a source of these compounds to lake waters. nih.govsmu.ca For instance, surface waters near STPs in Toronto and Hamilton, Canada, showed elevated levels of 130 pg/L and 35 pg/L, respectively. smu.ca

Sediments act as a significant sink for these hydrophobic compounds. nih.govpjoes.com Research has identified a wide array of OH-PCB congeners, from mono- to heptachlorinated forms, in river and estuary sediments. nih.gov

Table 1: Concentration of Hydroxylated PCBs (OH-PCBs) in Aquatic Systems

| Environmental Compartment | Location | Concentration Range |

|---|---|---|

| Surface Water | Ontario, Canada | 0.87 - 130 pg/L |

| Particulate Organic Matter | Ontario, Canada | 230 - 990 pg/g |

| Surficial Sediment | Indiana Harbor and Ship Canal, USA | 0.20 - 26 ng/g (dry weight) nih.gov |

| Sediments | Osaka Bay, Japan | 0.90 - 150 ng/g (dry weight) (Average: 24 ng/g) nih.gov |

| Sediments | New Bedford Harbor, USA | 0.039 - 2.6 µg/g (dry weight) acs.org |

Note: Data represents total OH-PCBs, which includes various congeners like Pentachloro-(1,1'-biphenyl)-ol.

While parent PCBs are semi-volatile and subject to long-range atmospheric transport, their hydroxylated metabolites behave differently. nih.govacs.org The addition of a hydroxyl group reduces the compound's volatility, making OH-PCBs less prone to extensive atmospheric transport than the original PCBs. nih.gov However, they are still present in the atmosphere, primarily due to their formation from the atmospheric oxidation of PCBs. nih.govnih.gov

OH-PCBs have been detected directly in atmospheric precipitation, such as rain and snow. smu.ca This indicates that atmospheric deposition is a key pathway for their entry into terrestrial and aquatic ecosystems, particularly in offshore and remote locations. smu.ca The flux of these compounds in snow has been measured at <1 to 100 pg/m², while in rain, it ranges from <1 to 44 pg/m²/day. smu.ca Higher fluxes have been noted near urban areas, reflecting greater sources of the precursor PCBs. nih.govsmu.ca The similar congener profiles observed in rain and offshore surface water samples further support the idea that atmospheric deposition is the main source in these remote sites. smu.ca

The presence of Pentachloro-(1,1'-biphenyl)-ol and its related compounds extends to terrestrial environments. They have been identified in snow samples, even in remote regions, which is consistent with their formation in the atmosphere and subsequent deposition. nih.govsmu.ca For example, OH-PCBs were quantified in snow from Ontario, Canada. smu.ca

Recently, hydroxylated and even sulfonated PCB metabolites have been found in agricultural soils that were contaminated with PCBs for decades, indicating that soil is a long-term reservoir where these transformation products can form and persist. acs.org

Pathways of Environmental Formation and Transformation

Pentachloro-(1,1'-biphenyl)-ol is not typically a primary industrial product but is formed in the environment through various chemical and biological processes acting on parent PCB molecules. researchgate.netnih.gov

A major pathway for the formation of OH-PCBs is the abiotic oxidation of PCBs. nih.gov In the atmosphere, gas-phase PCBs react with photochemically generated hydroxyl radicals (·OH). nih.govnih.gov This reaction, which can also occur in surface waters where sunlight drives the production of hydroxyl radicals, is considered a significant mechanism for the formation of large quantities of OH-PCBs. nih.govsmu.caosti.gov It is estimated that thousands of tons of PCBs are removed from the atmosphere annually through this reaction. nih.gov

The process begins with the addition of a hydroxyl radical to one of the phenyl rings of the PCB molecule, forming a PCB-OH adduct. nih.gov This adduct then reacts with molecular oxygen (O₂) to yield the stable hydroxybiphenyl (OH-PCB) as the main product. nih.gov Photolysis, or light-induced reactions, can also contribute to the transformation of these chlorinated compounds in the environment. nih.gov

Living organisms play a crucial role in the formation of OH-PCBs. nih.gov In higher organisms such as mammals, fish, and birds, the primary mechanism is metabolism via the cytochrome P-450 (CYP) monooxygenase system. researchgate.netnih.govacs.org This enzymatic process oxidizes the PCB molecule, resulting in the formation of a hydroxylated derivative. osti.gov

A wide range of microorganisms, including bacteria and fungi, are also capable of transforming PCBs into hydroxylated metabolites. researchgate.netcolab.ws Aerobic bacteria can hydroxylate PCBs, and some strains possess specific enzymes, such as 2-hydroxybiphenyl 3-monooxygenase, that can transform a spectrum of OH-PCBs, including a pentachlorinated congener. colab.wsnih.gov The gut microbiome in animals has also been shown to contribute by hydrolyzing PCB sulfates, which are excreted into the gastrointestinal tract, back into OH-PCBs. acs.org

Furthermore, some plants have demonstrated the ability to take up and metabolize PCBs into hydroxylated forms, although this appears to be more limited to less chlorinated PCBs (those with fewer than five chlorine atoms). researchgate.net These biogenic processes, occurring across different kingdoms of life, contribute to the pool of OH-PCBs found throughout the global environment. researchgate.netnih.gov

Table of Compound Names

| Common Name/Class | Chemical Name |

| Pentachloro-(1,1'-biphenyl)-ol | Pentachloro-(1,1'-biphenyl)-ol |

| OH-PCB | Hydroxylated Polychlorinated Biphenyl (B1667301) |

| PCB | Polychlorinated Biphenyl |

| 3-hydroxy-2,2',4',5,5'-pentachlorobiphenyl | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- |

| 4-OH-PCB52 | 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl |

| 4′-OH-PCB18 | 4'-hydroxy-2,2',5-trichlorobiphenyl |

| PCB Sulfates | Sulfated Polychlorinated Biphenyls |

| Hydroxyl Radical | ·OH |

Bioaccumulation and Biomagnification in Ecological Food Webs

Pentachloro-(1,1'-biphenyl)-ol, a member of the polychlorinated biphenyl (PCB) family, is recognized as a persistent organic pollutant (POP) due to its stability in the environment and its propensity to bioaccumulate in organisms. ontosight.ai Like other PCBs, these compounds are hydrophobic and lipophilic, properties that facilitate their accumulation in the fatty tissues of living organisms. nih.govnih.gov This accumulation can lead to biomagnification, a process where the concentration of the toxin increases at successively higher levels in the food chain. nih.govresearchgate.net

The bioaccumulation potential of PCBs is influenced by the degree of chlorination, with more highly chlorinated congeners often showing a greater tendency to accumulate in animal tissues. nih.gov However, the relationship is not always straightforward, as the specific structure of the congener can also affect its susceptibility to metabolism. nih.gov

Species-Specific Accumulation Patterns

The accumulation of pentachlorobiphenyls can differ significantly among species, influenced by factors such as metabolism, habitat, and diet. nih.govpops.int For example, freshwater fish species appear to accumulate pentachlorophenol (PCP), a related compound, to a much greater extent than marine fish. who.int This difference may be due to faster responding enzyme systems in marine species. who.int

Within a single ecosystem, different species will exhibit unique accumulation patterns. For instance, studies on chlorinated paraffins in frogs have shown that the liver tends to accumulate higher concentrations compared to muscle and egg tissues. acs.org Furthermore, the congener patterns in frog muscles were found to be similar to those in certain bird species that share similar food sources, highlighting the role of diet in accumulation patterns. acs.org The specific conditions of the habitat and the feeding habits of a fish species are interrelated factors that cause significant variations in their PCB body burdens. researchgate.net

Interactive Data Table: Trophic Transfer Factors for Selected Contaminants

This table provides a hypothetical representation of Trophic Transfer Coefficients (TTC) for various contaminants across different trophic levels to illustrate the concept of biomagnification. A TTC greater than 1 indicates biomagnification.

| Contaminant | Trophic Level 1 (Algae) Concentration (ng/g lipid) | Trophic Level 2 (Zooplankton) Concentration (ng/g lipid) | Trophic Level 3 (Small Fish) Concentration (ng/g lipid) | Trophic Level 4 (Predatory Fish) Concentration (ng/g lipid) | Trophic Transfer Coefficient (TTC) Level 2/1 | Trophic Transfer Coefficient (TTC) Level 3/2 | Trophic Transfer Coefficient (TTC) Level 4/3 |

| Pentachloro-(1,1'-biphenyl)-ol | 15 | 45 | 180 | 720 | 3.0 | 4.0 | 4.0 |

| DDT | 20 | 80 | 400 | 2000 | 4.0 | 5.0 | 5.0 |

| Methylmercury | 10 | 50 | 300 | 1800 | 5.0 | 6.0 | 6.0 |

| Cadmium | 5 | 2.5 | 1.25 | 0.63 | 0.5 | 0.5 | 0.5 |

Environmental Mobilization and Partitioning Phenomena

The movement and distribution of Pentachloro-(1,1'-biphenyl)-ol in the environment are governed by its chemical and physical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow). nih.govusgs.gov These characteristics lead to its strong adsorption to soil and sediment, where it can persist for extended periods. who.int

The partitioning of PCBs between different environmental compartments (air, water, soil, vegetation) is a complex process. For lower-chlorinated congeners, equilibrium partitioning between air and vegetation has been observed. mcgill.ca In contrast, for more highly chlorinated congeners, deposition on plants is often kinetically limited or occurs through particle-bound deposition. mcgill.ca

The mobility of pentachlorophenol in soils is pH-dependent. cdc.gov Under neutral or alkaline conditions, it has greater mobility, while under acidic conditions, it has a greater tendency to bioconcentrate. cdc.gov Volatilization from treated surfaces can also contribute to the atmospheric transport of these compounds, which can then be redeposited to land and water. cdc.gov The transport of PCBs in the environment allows them to be found in remote areas, far from their original sources of release. nih.govepa.gov

Interactive Data Table: Environmental Partitioning of PCBs

This table illustrates the general partitioning behavior of different PCB congeners in the environment based on their properties.

| PCB Congener Type | Log Kow | Water Solubility | Volatility | Adsorption to Soil/Sediment | Primary Transport Mechanism |

| Lower-chlorinated | Low | Higher | Higher | Weaker | Atmospheric Volatilization |

| Intermediate-chlorinated | Medium | Moderate | Moderate | Moderate | Atmospheric & Particle-bound |

| Higher-chlorinated | High | Lower | Lower | Stronger | Particle-bound Deposition |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of Pentachloro-(1,1'-biphenyl)-ol. The primary goals are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.

Extraction Techniques from Diverse Matrices

The choice of extraction technique is highly dependent on the sample matrix. For biological tissues and solid samples, Pressurized Liquid Extraction (PLE) has proven effective, utilizing elevated temperatures and pressures to achieve rapid and efficient extraction. nih.govepa.gov A common solvent system for the simultaneous extraction of PCBs and their hydroxylated metabolites from tissue samples is a mixture of hexane (B92381), dichloromethane, and methanol. nih.gov For sediment samples, a mixture of hexane and acetone (B3395972) is often used with PLE. acs.org

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed for liquid samples like blood plasma or water. nih.gov In one method for blood plasma, samples are denatured and then extracted with a mixture of methyl-tert-butyl ether (MTBE) and hexane. oup.com SPE offers a more automated and less solvent-intensive alternative. For plasma, C2 SPE cartridges have demonstrated high extraction efficiency using n-hexane as the eluent. nih.gov

A summary of extraction techniques for OH-PCBs from various matrices is provided in Table 1.

Table 1: Extraction Techniques for Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

| Matrix | Extraction Technique | Solvent System | Reference |

|---|---|---|---|

| Tissue | Pressurized Liquid Extraction (PLE) | Hexane:Dichloromethane:Methanol (48:43:9, v/v) | nih.gov |

| Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Acetone (1:1, v/v) | acs.org |

| Blood Plasma | Solid-Phase Extraction (SPE) | n-Hexane (eluent) on C2 cartridge | nih.gov |

| Blood Plasma | Liquid-Liquid Extraction (LLE) | Methyl-tert-butyl ether (MTBE)/Hexane (1:1, v/v) | oup.com |

| Animal-Derived Food | Solvent Extraction | n-Hexane/Dichloromethane (1:1, v/v) | mdpi.com |

Cleanup and Fractionation Procedures

Following extraction, cleanup steps are essential to remove co-extracted matrix components, such as lipids and parent PCBs, which can interfere with analysis. nih.govcdc.gov A key step involves the separation of the polar phenolic fraction (containing OH-PCBs like Pentachloro-(1,1'-biphenyl)-ol) from the non-polar fraction (containing parent PCBs). This is typically achieved through liquid-liquid partitioning. The extract is partitioned with an alkaline solution, such as potassium hydroxide (B78521) in aqueous ethanol, which deprotonates the phenolic hydroxyl group, making the compound soluble in the aqueous phase while the neutral PCBs remain in the organic phase. nih.govacs.org The aqueous phase is then separated, acidified with an acid like hydrochloric acid to re-protonate the analyte, and back-extracted into an organic solvent. nih.govacs.org

Further cleanup to remove lipids is often necessary, especially for biological samples. oup.com Techniques include gel permeation chromatography (GPC) and the use of sorbents like silica (B1680970) gel, often impregnated with sulfuric acid to chemically degrade lipids. acs.orgmdpi.comnih.gov For animal-derived foods, a cleanup procedure using sulfuric acid-silica gel followed by separation on 5% hydrated silica gel has been successfully implemented. mdpi.comnih.gov Adsorption chromatography on Florisil is another common technique used to isolate the OH-PCB fraction. nih.govoup.com

Derivatization for Enhanced Detection

While Liquid Chromatography-Mass Spectrometry can directly analyze Pentachloro-(1,1'-biphenyl)-ol, Gas Chromatography (GC) analysis requires a derivatization step. mdpi.comkyushu-u.ac.jp The polar hydroxyl group makes the native compound unsuitable for GC, causing poor peak shape and adsorption on the chromatographic system. Derivatization converts the hydroxyl group into a less polar, more volatile ether or ester, improving chromatographic behavior and detection sensitivity. mdpi.com

The most common derivatization reaction for OH-PCBs is methylation, which converts the hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH₃). acs.org Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are frequently used for this purpose. acs.orgkyushu-u.ac.jpnih.govnih.gov The resulting methoxy-PCB derivative (e.g., Pentachloro-methoxy-biphenyl) is more amenable to GC analysis. Other derivatizing agents have also been used, for instance, to form propyl derivatives. nih.gov A significant advantage of modern LC-MS/MS methods is the ability to bypass this time-consuming derivatization step entirely. nih.govkyushu-u.ac.jp

High-Resolution Chromatographic and Spectrometric Techniques

The final analytical determination of Pentachloro-(1,1'-biphenyl)-ol relies on the coupling of high-resolution chromatographic separation with sensitive and selective mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of derivatized OH-PCBs. acs.orgthermofisher.com After derivatization to their more volatile counterparts (e.g., methoxy-PCBs), the analytes are separated on a high-resolution capillary column (e.g., DB-5MS) and detected by a triple quadrupole (QqQ) mass spectrometer. nih.govshimadzu.com

The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process significantly reduces background noise and matrix interference, allowing for low detection limits, often in the picogram to nanogram per gram range in complex matrices like tissue or blood. nih.govnih.gov GC-MS/MS has been successfully applied to quantify OH-PCBs in human brain and serum samples. acs.orgnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) Implementations

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an increasingly popular alternative for OH-PCB analysis, primarily because it does not require a derivatization step. nih.govkyushu-u.ac.jp Ultra-Performance Liquid Chromatography (UPLC) systems, offering higher resolution and faster analysis times, are often used. mdpi.comnih.gov Separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution with mobile phases like methanol-water or acetonitrile-water, often containing modifiers like formic acid to improve ionization. nih.govkyushu-u.ac.jp

Detection is commonly performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode. nih.gov In this mode, the phenolic proton is easily abstracted, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection. High-resolution mass spectrometry (HRMS), for example, using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which aids in the confident identification of analytes and allows for untargeted screening of unknown metabolites. acs.orgnih.gov Despite its advantages, LC-ESI-MS can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, potentially affecting quantification accuracy. nih.govnih.gov Therefore, rigorous sample cleanup and the use of isotope-labeled internal standards are crucial for reliable results. nih.gov Method limits of quantification using LC-MS/MS have reached the low pg/g level in plasma. nih.gov

Table 2: Instrumental Parameters for OH-PCB Analysis

| Technique | Typical Column | Ionization Mode | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | Capillary (e.g., SPB-Octyl, DB-5MS) | Electron Ionization (EI) | High selectivity (MRM), high sensitivity | Requires derivatization | acs.org, nih.gov |

| LC-MS/MS | Reversed-Phase (e.g., C18, ODS) | Electrospray (ESI), Negative Mode | No derivatization required, suitable for polar compounds | Potential for matrix effects (ion suppression/enhancement) | nih.gov, nih.gov |

| LC-HRMS | Reversed-Phase (e.g., C18) | Electrospray (ESI), Negative Mode | Untargeted screening, high mass accuracy for identification | Data complexity, matrix effects | acs.org |

Microelectron Capture Detection (μECD) Integration

The integration of a micro-Electron Capture Detector (μECD) with gas chromatography (GC) represents a highly selective and sensitive technique for the analysis of halogenated compounds such as Pentachloro-(1,1'-biphenyl)-ol. ceda.ac.ukscioninstruments.com The μECD is particularly effective for detecting electronegative compounds, including those containing chlorine and bromine. scioninstruments.com Its operational principle involves a radioactive Nickel-63 (⁶³Ni) source that emits beta particles (electrons). scioninstruments.comumass.edu These electrons establish a constant baseline current in the detector. When an electronegative analyte like a pentachlorinated biphenyl derivative passes through the detector, it captures some of these free electrons, leading to a decrease in the current. umass.edu This change in current is measured and is directly proportional to the concentration of the analyte. scioninstruments.com

The high sensitivity of the GC-ECD method has been demonstrated in the analysis of indicator PCBs, with minimum detectable quantities (MDQs) reported in the range of 0.0005 to 0.002 nanograms. nih.gov The sensitivity is noted to increase with the number of chlorine atoms on the biphenyl structure. nih.gov Modern μECD designs feature a miniaturized detection zone, which can be ten times smaller than previous models, enhancing sensitivity and reducing contamination. vwr.com For optimal performance, the system requires high-purity, dry, and oxygen-free carrier and makeup gases, such as nitrogen or an argon/methane mixture, to prevent interference and ensure a stable signal. umass.edu The method's precision and accuracy have been validated for PCB analysis in various matrices, with reported recoveries between 95.7% and 101.0%. nih.gov

Innovations in Quantification and Identification

Recent years have seen significant innovations in the quantification and identification of compounds like Pentachloro-(1,1'-biphenyl)-ol, especially in complex matrices where traditional methods face limitations. These advancements move beyond simple detection to provide more accurate concentration estimates and confident structural identification, often in the absence of pure analytical standards.

Non-Targeted Screening Approaches

Non-targeted screening (NTS) has become an essential tool for the comprehensive characterization of anthropogenic hazardous substances in various environmental and biological samples. NTS workflows are designed to systematically find and identify a wide range of contaminants, including known, emerging, and entirely new compounds that are not specifically sought in a targeted analysis. For halogenated compounds like OH-PCBs, these workflows often employ gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), utilizing ionization techniques such as electron ionization (EI) and, crucially, electron capture negative ion chemical ionization (ECNI), which provides high sensitivity for electrophilic compounds.

A major challenge in the NTS of biological samples is the presence of interfering matrix components, such as lipids. Effective sample cleanup is therefore critical. Methodologies combining gel permeation chromatography (GPC) with fractionation on adsorbents like Florisil® have proven effective in removing a high percentage of lipids (over 93%) prior to GC-HRMS analysis. Such comprehensive cleanup enables the detection and subsequent identification of a broad spectrum of contaminants, including legacy pollutants like polychlorinated biphenyls (PCBs) and their metabolites.

Ionization Efficiency Prediction and Model-Based Quantification

A primary obstacle in quantifying compounds identified through non-targeted screening is the lack of authentic analytical standards for every detected chemical. Model-based quantification, which relies on the prediction of ionization efficiency (IE), offers a powerful solution to this problem. The intensity of a signal in electrospray ionization mass spectrometry (LC/ESI/MS) is not only dependent on concentration but also heavily on the compound's ability to ionize (its IE).

Machine learning models have been developed to predict a compound's IE based on its chemical structure. However, the accuracy of these predictions is highly dependent on the similarity between the compound of interest and the chemicals included in the model's training set. For novel or understudied compound classes like hydroxylated PCBs (OH-PCBs), existing models may perform poorly.

Recent research has focused on extending the chemical space of these predictive models. In one study, a machine learning model was retrained using data from 14 specific OH-PCB congeners to improve its predictive power for this class of compounds. The retrained model was then validated with an additional four OH-PCBs. The results showed that this approach significantly improved quantification accuracy for OH-PCBs in a complex matrix like human serum. The error in quantification was found to stem more from the IE prediction than from matrix effects, which ranged from 37% to 165%. This demonstrates the potential of retraining predictive models as a cost-effective strategy for expanding the applicability of non-targeted quantification.

| Performance Metric | Mean Error | Notes |

|---|---|---|

| IE Prediction Accuracy | 2.1x | The predicted ionization efficiency values agreed with measured values within a mean error factor of 2.1. |

| Quantification Accuracy | 4.4x | The model enabled quantification with a mean error factor of 4.4 or better. |

Development and Utilization of Authentic Reference Standards and Labeled Analogs

Despite advances in model-based quantification, the development and use of authentic reference standards and isotopically labeled analogs remain the gold standard for accurate and precise chemical analysis. Authentic standards are essential for the unambiguous identification and absolute quantification of analytes like Pentachloro-(1,1'-biphenyl)-ol. acs.org They are used to create calibration curves from which the concentration of the analyte in an unknown sample can be determined with high confidence. The validation of analytical methods, including the determination of linearity, limits of detection (LOD), and limits of quantification (LOQ), is fundamentally reliant on the availability of these pure materials.

However, synthesizing and certifying reference standards for all 837 possible mono-hydroxylated PCB congeners is impractical. acs.org This limitation drives the need for the predictive models discussed previously but also highlights the importance of prioritizing the synthesis of environmentally prevalent or toxicologically relevant congeners.

Isotopically labeled analogs, such as those enriched with Carbon-13 (¹³C), play a crucial and distinct role in analytical workflows. They are chemically identical to the target analyte but have a different mass. Added to a sample at the beginning of the analytical process, they serve as internal standards. Labeled internal standards are invaluable for correcting variations in analytical results that arise from matrix effects or sample loss during complex extraction and cleanup procedures. For instance, the use of ¹³C-labeled PCBs allows for the calculation of recovery percentages, ensuring the reliability of the final reported concentration. researchgate.net Similarly, other PCB congeners, such as PCB2 and PCB209, have been used as internal standards in the GC-ECD analysis of eggs to ensure accuracy. nih.gov The combined use of authentic standards for calibration and labeled analogs for recovery correction is a hallmark of robust quantitative methods for trace contaminant analysis.

Enzymatic Biotransformation in Biological Organisms (Non-Human)

In non-human biological organisms, pentachloro-(1,1'-biphenyl)-ol undergoes a series of enzymatic transformations that facilitate its elimination from the body. These processes are primarily carried out by a versatile group of enzymes that metabolize foreign compounds.

Role of Cytochrome P450 Monooxygenases in Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes that play a crucial role in the metabolism of a wide array of xenobiotics, including PCBs and their hydroxylated metabolites like pentachloro-(1,1'-biphenyl)-ol. nih.govnih.govnih.govresearchgate.netucsf.edu These enzymes catalyze the insertion of a hydroxyl group (-OH) into the pentachlorobiphenyl structure, a process known as hydroxylation. nih.govresearchgate.net This reaction increases the polarity of the compound, making it more water-soluble and easier to excrete. nih.gov

The specific CYP isoforms involved in the hydroxylation of pentachlorobiphenyls can vary between species. uiowa.edu For instance, in some organisms, CYP2B subfamilies have been identified as key players in the metabolism of certain PCB congeners. uiowa.edunih.gov The position of hydroxylation on the biphenyl rings is influenced by the chlorine substitution pattern of the parent PCB and the specific CYP enzyme involved. nih.gov This initial hydroxylation step is a critical prerequisite for further metabolic transformations and subsequent elimination from the organism. nih.gov

Table 1: Role of Cytochrome P450 in Hydroxylation of Pentachlorobiphenyls

| Feature | Description |

|---|---|

| Enzyme Family | Cytochrome P450 (CYP) Monooxygenases |

| Primary Function | Catalyze the hydroxylation of pentachlorobiphenyls |

| Mechanism | Insertion of a hydroxyl (-OH) group into the compound's structure |

| Effect of Hydroxylation | Increases polarity and water solubility, facilitating excretion |

| Key Isoforms | Varies by species; CYP2B subfamilies are significant in some organisms |

| Influencing Factors | Chlorine substitution pattern of the PCB, specific CYP enzyme |

| Significance | Critical initial step for further metabolism and elimination |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways

Following hydroxylation by cytochrome P450 enzymes, the resulting hydroxylated metabolites of pentachlorobiphenyl can undergo Phase II conjugation reactions. uomus.edu.iqnih.govreactome.orgyoutube.comnih.gov These reactions involve the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the hydroxyl group. uomus.edu.iqyoutube.com This process further increases the water solubility of the metabolites, making them more readily excretable from the body. nih.govuomus.edu.iqmerckmanuals.com

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.gov The resulting glucuronide and sulfate conjugates are highly polar and are efficiently eliminated from the body, primarily through bile and feces, with a smaller fraction excreted in the urine. nih.govmerckmanuals.com Studies in rats have shown that the majority of radioactivity from a dose of 2,4,5,2',5'-pentachlorobiphenyl was excreted in the bile and ultimately in the feces, with less than 7% of the total dose being excreted in the urine. nih.gov This indicates that biliary excretion is the primary route of elimination for these conjugated metabolites. nih.govmerckmanuals.com

Enantioselective Metabolism in Chiral Congeners

Many PCB congeners, including some pentachlorobiphenyls, are chiral, meaning they exist as non-superimposable mirror images called enantiomers or atropisomers. nih.govuiowa.edu While these enantiomers have identical physical and chemical properties, they can be metabolized differently by chiral biological molecules like enzymes. nih.gov Cytochrome P450 enzymes can exhibit enantioselectivity, meaning they preferentially metabolize one enantiomer over the other. nih.govuiowa.edunih.gov

This enantioselective metabolism can lead to an enrichment of one enantiomer in the tissues of an organism. nih.govuiowa.edu For example, studies have shown that human CYP2B6 can metabolize both atropisomers of 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (CB183), but preferentially metabolizes the (-)-CB183 form. nih.gov This differential metabolism is thought to be due to differences in how each enantiomer fits into the active site of the enzyme. nih.gov The enantioselective metabolism of chiral pentachlorobiphenyls is a significant factor in their toxicology, as the different enantiomers may have different biological activities and toxicities. nih.govnih.govresearchgate.net

Microbial Biodegradation Mechanisms

In the environment, microorganisms play a crucial role in the breakdown of persistent organic pollutants like pentachlorobiphenyls. Both aerobic and anaerobic bacteria have evolved pathways to degrade these compounds.

Aerobic Degradation Pathways and Key Enzymes (e.g., Dehalogenases, Dioxygenases)

Under aerobic conditions, certain bacteria can degrade pentachlorobiphenyls through oxidative pathways. nih.govnih.gov A key initial step in this process is catalyzed by biphenyl dioxygenase, a multi-component enzyme that introduces two hydroxyl groups onto the biphenyl rings. nih.gov This enzyme is encoded by the bph genes and is crucial for the initial attack on the PCB molecule. nih.gov

Following the initial dioxygenation, a series of other enzymes, including dehydrogenases and hydrolases, further break down the molecule. nih.gov The resulting chlorinated benzoic acids are then typically degraded by other sets of enzymes. nih.gov In some cases, dehalogenases are involved, which catalyze the removal of chlorine atoms from the aromatic rings. The efficiency of aerobic degradation can be influenced by the degree and pattern of chlorination of the biphenyl molecule, with less chlorinated congeners generally being more susceptible to degradation. nih.govresearchgate.net Research has identified various bacterial strains, such as those from the genera Rhodococcus and Aquamicrobium, that are capable of degrading a range of PCB congeners, including some with up to six chlorine atoms. researchgate.net

Table 2: Key Enzymes in Aerobic Degradation of Pentachlorobiphenyls

| Enzyme | Function |

|---|---|

| Biphenyl Dioxygenase | Catalyzes the initial dihydroxylation of the biphenyl rings. |

| Dehydrogenases | Further breaks down the molecule after initial dioxygenation. |

| Hydrolases | Involved in the subsequent breakdown of the molecule. |

| Dehalogenases | Catalyze the removal of chlorine atoms from the aromatic rings. |

Anaerobic Dechlorination Processes

In anaerobic environments, such as sediments and some soils, a different microbial process known as reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated biphenyls. nih.govclu-in.orgnih.govcapes.gov.br During this process, anaerobic bacteria use the chlorinated biphenyl as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. clu-in.org This process is particularly effective for highly chlorinated PCBs, which are often resistant to aerobic degradation. nih.gov

Reductive dechlorination typically results in the formation of less chlorinated PCB congeners, which are often more amenable to subsequent aerobic degradation. nih.gov Several types of anaerobic bacteria, including dehalogenating bacteria and sulfate-reducing bacteria, have been implicated in this process. nih.gov The process can be influenced by the presence of suitable electron donors and other environmental factors. nih.gov For instance, some anaerobic consortia can utilize hydrogen produced by other bacteria to drive the dechlorination process. nih.gov

Microbial Community Dynamics and Metabolite Formation

The introduction of Pentachloro-(1,1'-biphenyl)-ol into a microbial environment can trigger shifts in the community structure and lead to the formation of various metabolites as the microorganisms attempt to utilize the compound as a substrate or detoxify their surroundings. The specific changes in microbial consortia and the resulting metabolic products are influenced by environmental conditions and the intrinsic metabolic capabilities of the present microbial species.

While specific studies on the microbial community dynamics in response to Pentachloro-(1,1'-biphenyl)-ol are limited, research on related compounds like pentachlorophenol (PCP) in paddy soil has shown that the addition of electron donors (e.g., crop residues) can enhance dissipation, while electron acceptors (e.g., nitrate, sulfate) can inhibit it. nih.gov In such systems, the microbial community composition shifts, with an increase in anaerobic bacteria in the presence of electron donors. nih.gov The degradation of PCP in these environments can lead to the accumulation of intermediate metabolites like 3,4,5-trichlorophenol. nih.gov Similarly, studies on other persistent organic pollutants have demonstrated that their introduction can alter microbial diversity and lead to the proliferation of specific genera capable of their degradation. For instance, in the presence of herbicides like dimethachlor, an increase in the abundance of Pseudomonas and Achromobacter has been observed. nih.gov

The degradation of pentachlorobiphenyls has been studied in specific bacterial strains. For example, Microbacterium paraoxydans has been shown to degrade pentachlorobiphenyl, with its intracellular enzymes being most effective at a pH of 6.0. nih.gov During this degradation, several upregulated proteins are observed, including an ABC transporter PentaCB-binding protein, which is involved in the uptake of the compound. nih.gov

Metabolomic analysis of M. paraoxydans during pentachlorobiphenyl degradation has identified several key metabolites.

Table 1: Metabolites of Pentachlorobiphenyl Degradation by Microbacterium paraoxydans

| Metabolite | Regulation | Potential Role in Degradation Pathway |

|---|---|---|

| 1,2,4-Benzenetriol (B23740) | Up-regulated | Feeds into degradation pathways of benzoate, chlorocyclohexane, and chlorobenzene. |

| Octadecanol | Up-regulated | - |

| Malonamide | Up-regulated | - |

| Citraconic acid | Up-regulated | Associated with pyrimidine, purine, glutathione, and cysteine and methionine metabolism. |

This table is based on data from a study on pentachlorobiphenyl degradation by Microbacterium paraoxydans and may not be fully representative of the metabolism of Pentachloro-(1,1'-biphenyl)-ol.

The presence of 1,2,4-benzenetriol suggests the breakdown of the aromatic rings, a critical step in the detoxification of the biphenyl structure. nih.gov The downregulation of hexadecane (B31444) could indicate its use in the hydrodechlorination process. nih.gov

Comparative Biotransformation Across Diverse Biota (e.g., Mammalian, Aquatic, Microbial)

The biotransformation of Pentachloro-(1,1'-biphenyl)-ol varies significantly across different biological systems, including mammals, aquatic organisms, and microbes. These differences are largely attributable to the variations in their respective enzymatic systems, particularly the cytochrome P450 monooxygenases (CYPs), which play a crucial role in the initial oxidation of polychlorinated biphenyls (PCBs). nih.govsemanticscholar.org

Mammalian Biotransformation:

In mammals, the metabolism of PCBs, including pentachlorobiphenyls, primarily occurs in the liver and is mediated by CYP enzymes. semanticscholar.org This process typically involves hydroxylation, where a hydroxyl group is added to the biphenyl structure, increasing its water solubility and facilitating excretion. semanticscholar.orgresearchgate.net Studies on human liver microsomes have shown that pentachlorobiphenyls, such as PCB 95 (2,2',3,5',6-pentachlorobiphenyl), are metabolized to hydroxylated derivatives. semanticscholar.org The metabolite profiles in humans can differ from those in rodent species, indicating species-specific metabolic pathways. semanticscholar.org For example, the major metabolite of PCB 95 in human liver microsomes is 2,2',3,5',6-pentachlorobiphenyl-4'-ol. semanticscholar.org Further metabolism in mammals can involve the formation of dihydroxylated metabolites, such as catechols and hydroquinones, which can be further conjugated with glucuronic acid or sulfate to enhance their elimination. researchgate.netnih.gov

Aquatic Biotransformation:

Aquatic organisms also possess the enzymatic machinery to metabolize PCBs. In fish, the biotransformation of PCBs is structure-dependent, with a preference for congeners having adjacent hydrogen atoms in the meta and para positions, which is suggestive of metabolism by CYP2B-like enzymes. nih.gov Fish can produce hydroxylated PCB metabolites, and the pattern of these metabolites can be similar to those found in wild fish populations from contaminated environments. nih.gov However, compared to mammals and birds, fish generally exhibit a lower capacity to form hydroxylated PCB metabolites. nih.gov

Microbial Biotransformation:

Microbial degradation of pentachlorobiphenyls can proceed through different pathways compared to mammals and aquatic organisms. Aerobic bacteria such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus can oxidize PCBs using dioxygenase enzymes. nih.gov This typically leads to the formation of catechol-like dihydroxylated metabolites, which can then undergo ring cleavage, breaking down the biphenyl structure. nih.gov For instance, a Pseudomonas sp. has been shown to transform a variety of mono-, di-, and trichlorinated hydroxylated PCBs. nih.gov The enzyme responsible, a 2-hydroxybiphenyl 3-monooxygenase, was also capable of transforming 3-hydroxy-2,2',4',5,5'-pentachlorobiphenyl. nih.gov This indicates that bacteria possess specific enzymatic systems for the degradation of hydroxylated PCBs. nih.gov

The following table provides a comparative overview of the biotransformation of pentachlorobiphenyls in different biota.

Table 2: Comparative Biotransformation of Pentachlorobiphenyls

| Biota | Key Enzymes | Primary Metabolites | Subsequent Metabolism |

|---|---|---|---|

| Mammals | Cytochrome P450 monooxygenases (CYPs) | Mono- and di-hydroxylated pentachlorobiphenyls | Glucuronidation, Sulfation |

| Aquatic Organisms (Fish) | CYP2B-like enzymes | Hydroxylated pentachlorobiphenyls (lower capacity than mammals) | - |

| Microbes (Bacteria) | Dioxygenases, 2-hydroxybiphenyl 3-monooxygenase | Dihydroxylated catechols, Hydroxylated pentachlorobiphenyls | Aromatic ring cleavage |

This table presents a generalized comparison based on available literature for various pentachlorobiphenyls and may not be entirely specific to Pentachloro-(1,1'-biphenyl)-ol.

Mechanistic Investigations of Biological Interactions and Ecotoxicological Endpoints of Pentachloro 1,1 Biphenyl Ol

Molecular and Cellular Mechanisms of Action in Experimental Models (Non-Human/In Vitro)

Pentachloro-(1,1'-biphenyl)-ol, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), has been the subject of various in vitro studies to elucidate its mechanisms of toxicity. These investigations reveal a complex profile of interactions at the molecular and cellular levels, impacting endocrine function, enzymatic activity, cellular oxidative state, and gene expression.

Hydroxylated PCBs (OH-PCBs), including pentachlorinated congeners, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways. nih.gov The structural similarity of OH-PCBs to endogenous hormones like estrogens allows them to bind to steroid hormone receptors, including estrogen receptors (ERs), androgen receptors (ARs), and progesterone (B1679170) receptors (PRs). nih.gov

Studies have demonstrated that the positioning of the hydroxyl group and chlorine atoms significantly influences the interaction with these receptors. Research on a specific isomer, 2,2',3',5',6'-Pentachloro-4-biphenylol, which is a hydroxylated metabolite of PCBs, has identified it as a potential endocrine disruptor. unicartagena.edu.co A comprehensive study on the structure-activity relationships of various OH-PCBs revealed that they can exhibit both estrogenic and antiestrogenic activities. unicartagena.edu.co This dual activity depends on the specific congener and the cellular context. Their ability to bind to estrogen receptors can trigger or block the downstream signaling cascades that are normally initiated by endogenous estrogens, leading to potential disruption of reproductive development, behavior, and physiological function. nih.gov

The interaction of these compounds with the endocrine system is not limited to direct receptor binding. As will be discussed, they can also modulate the activity of enzymes involved in hormone metabolism, further altering the balance of active hormones in tissues. unicartagena.edu.co

Table 1: Endocrine-Related Activities of Hydroxylated PCBs

| Compound Class | Target Receptor/System | Observed Effect | Reference |

|---|---|---|---|

| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Estrogen Receptors (ERs) | Agonistic and Antagonistic (Estrogenic/Antiestrogenic) | unicartagena.edu.co |

| Polychlorinated Biphenyls (PCBs) | Hypothalamic-Pituitary-Gonadal (HPG) Axis | Suppression of associated hypothalamic circuitry | nih.gov |

Pentachloro-(1,1'-biphenyl)-ol and related compounds have been shown to be potent modulators of key metabolic enzymes. A significant finding is the potent inhibition of estrogen sulfotransferase by hydroxylated PCB metabolites. unicartagena.edu.co Sulfotransferase enzymes are crucial for the metabolism and inactivation of estrogens. By inhibiting this enzyme, OH-PCBs can increase the bioavailability and residence time of active estrogens in target tissues, providing a novel pathway that helps explain their estrogenic activity. unicartagena.edu.co

Furthermore, studies on the related compound pentachlorophenol (B1679276) (PCP) provide insights into other potential enzymatic targets. In human erythrocytes, PCP exposure was found to inhibit the activities of enzymes involved in the two primary pathways of glucose metabolism: glycolysis and the pentose (B10789219) phosphate (B84403) shunt. nih.gov This disruption of fundamental energy metabolism can contribute significantly to cellular toxicity. Additionally, research has shown that PCP can inhibit the activity of hepatic sulfotransferases, which play a role in the detoxification of other compounds. nih.gov

Table 2: Profile of Enzyme Inhibition by Pentachlorobiphenylols and Related Compounds

| Compound/Class | Enzyme | Model System | Effect | Reference |

|---|---|---|---|---|

| Hydroxylated PCB Metabolites | Estrogen Sulfotransferase | Not Specified | Potent Inhibition | unicartagena.edu.co |

| Pentachlorophenol (PCP) | Glycolysis & Pentose Phosphate Shunt Enzymes | Human Erythrocytes | Inhibition | nih.gov |

A primary mechanism of toxicity for PCBs and their metabolites is the induction of oxidative stress. Exposure of cells to these compounds can lead to an increased intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov Studies on pentachlorophenol (PCP) in human erythrocytes demonstrated a significant increase in ROS and RNS, leading to lipid and protein oxidation. nih.gov

The interaction of Pentachloro-(1,1'-biphenyl)-ol and its parent compounds with cellular systems leads to significant changes in gene and protein expression profiles. As noted previously, a key response to the induced oxidative stress is the upregulation of genes encoding antioxidant enzymes. In zebrafish larvae exposed to 2,2',3',5',6-Pentachloro Biphenyl (B1667301) (PCB-95), a significant increase in the expression of Cu/Zn-SOD, Mn-SOD, and GPx genes was observed. researchgate.net This indicates a transcriptional-level response to combat oxidative damage.

Furthermore, these compounds can influence the expression of genes involved in xenobiotic metabolism. In silico models predict that small molecule halogenates can modulate the expression of cytochrome P450 monooxygenase system genes, such as CYP2E1 and CYP2B6, as well as HMOX1 (Heme Oxygenase 1), which is itself a critical component of the oxidative stress response. nih.gov The induction of these detoxification enzymes represents another cellular defense mechanism against chemical insults. The proteomic response mirrors these genetic alterations, with observed increases in the activity of proteins like MnSOD and CuZnSOD following exposure to PCBs. nih.gov

In Vitro and Ex Vivo Cellular System Studies

The molecular interactions of Pentachloro-(1,1'-biphenyl)-ol culminate in observable cytotoxic effects, which have been characterized using various in vitro cell-based assays.

Studies consistently demonstrate that pentachlorinated biphenyls and related compounds can impair cell viability and inhibit proliferation in a dose- and time-dependent manner. Research on pentachlorophenol (PCP), a structurally similar compound, showed direct cytotoxic effects on cultured rat Sertoli cells. nih.gov Using an MTT assay, which measures metabolic activity as an indicator of viability, investigators found that increasing concentrations of PCP led to a progressive decrease in Sertoli cell viability. nih.gov This was corroborated by flow cytometry, which showed an increased number of dead cells with rising PCP levels. nih.gov

Similar cytotoxic outcomes have been observed in other cell types. In cultured spleen-cell suspensions, both technical-grade and purified PCP suppressed the in vitro antibody response, an effect that was associated with a decrease in cell viability. nih.gov Furthermore, exposure of human breast (MCF-10A) and prostate (RWPE-1) epithelial cells to PCBs resulted in significant growth inhibition and clonogenic cell killing. nih.gov These findings from various cell viability and proliferation assays confirm that a key ecotoxicological endpoint of exposure to these compounds is cell death and the inhibition of population growth. labome.comsigmaaldrich.com

Table 3: Effects of Pentachlorobiphenyls and Related Compounds on Cell Viability

| Compound | Cell Line / System | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Pentachlorophenol (PCP) | Rat Sertoli Cells | MTT Assay, Flow Cytometry | Dose- and time-dependent decrease in viability; increased cell death | nih.gov |

| Pentachlorophenol (PCP) | Mouse Spleen Cells | Not Specified | Decreased cell viability | nih.gov |

Mechanistic Biomarker Identification

Mechanistic biomarkers are crucial for understanding the molecular-level perturbations caused by chemical exposure. For hydroxylated PCBs (OH-PCBs) like pentachloro-(1,1'-biphenyl)-ol, research has identified several key biomarkers that reveal the underlying mechanisms of toxicity. These biomarkers often point towards the induction of metabolic enzymes and the onset of cellular stress.

A primary response to PCB and OH-PCB exposure is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. uky.eduelsevierpure.com Studies on Baikal seals, for instance, have shown that hepatic expression levels of CYP1 genes are positively correlated with the concentrations of OH-PCB congeners. elsevierpure.com This indicates that the presence of these metabolites triggers the cell's xenobiotic metabolism machinery. The induction of CYP1A1 is a well-documented biomarker of exposure to PCB-like compounds and is directly linked to the subsequent metabolic processing, including hydroxylation, of parent PCBs. uky.edu

Beyond enzyme induction, exposure to OH-PCBs is strongly linked to oxidative stress. nih.govresearchgate.netmdpi.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. researchgate.netmdpi.com In the plant model Arabidopsis thaliana, exposure to a hydroxylated dichlorobiphenyl resulted in the upregulation of genes associated with response to toxic substances and oxidative stress. nih.gov Similarly, in animal models, OH-PCBs have been shown to cause mitochondrial damage and dysfunction, a key source of cellular oxidative stress. mdpi.com Therefore, gene expression changes related to oxidative stress, iron ion homeostasis, and inflammatory responses serve as critical mechanistic biomarkers for OH-PCB toxicity. elsevierpure.com

Furthermore, OH-PCBs can interfere with hormonal systems. Their structural similarity to natural hormones like thyroid hormones allows them to disrupt normal endocrine function. elsevierpure.comresearchgate.net For example, concentrations of OH-PCBs in Baikal seals were negatively correlated with L-thyroxine (T4) levels, suggesting that these compounds can interfere with thyroid hormone metabolism and regulation, making hormone levels another important class of effect biomarkers. elsevierpure.com

Developmental and Physiological Effects in Non-Human Organisms (Ecotoxicology)

The environmental impact of pentachloro-(1,1'-biphenyl)-ol and related compounds is a significant concern. Ecotoxicological studies on various non-human organisms reveal a range of developmental and physiological effects.

Aquatic organisms are particularly vulnerable to waterborne pollutants. While specific data on pentachloro-(1,1'-biphenyl)-ol is limited, studies on other OH-PCBs in model organisms like zebrafish (Danio rerio) provide valuable insights. OH-PCBs are known to possess endocrine-disrupting capabilities, particularly affecting the estrogenic pathway.

In zebrafish, exposure to certain OH-PCBs has been shown to induce vitellogenin (VTG), a precursor to egg yolk protein normally produced by females. researchgate.net The induction of VTG in male or juvenile fish is a well-established biomarker for exposure to estrogenic compounds. Studies have demonstrated that the estrogen receptor (ER) activation by OH-PCBs is dependent on the specific congener, highlighting that the degree and position of chlorine atoms influence the estrogenic potential. researchgate.net This indicates that pentachloro-(1,1'-biphenyl)-ol could potentially exert similar endocrine-disrupting effects in fish, impacting reproductive health and development. The early-life stages of fish are often the most sensitive to such chemical insults. diva-portal.org

Daphnia magna, a small freshwater crustacean, is a standard model for aquatic toxicology. It plays a crucial role in freshwater food webs, and its sensitivity to pollutants makes it an important indicator species. While direct studies on pentachloro-(1,1'-biphenyl)-ol are scarce, research on other persistent organic pollutants shows that Daphnia can bioaccumulate these substances from the water, leading to adverse effects on survival, growth, and reproduction.

Soil-dwelling organisms like earthworms are key players in soil health and are directly exposed to contaminants that accumulate in this environmental compartment. Research has confirmed that earthworms bioaccumulate OH-PCBs from contaminated soil. researchgate.net

A study involving four different earthworm species (Eisenia foetida, Lumbricus terrestris, Allolobophora chlorotica, and Aporrectodea caliginosa) found that while OH-PCBs do accumulate in their tissues, the bioaccumulation factors (BAFs) are lower than those of the parent PCBs. researchgate.net This difference is attributed to the higher polarity and lower lipophilicity of the hydroxylated metabolites compared to the parent compounds. researchgate.net Nonetheless, detectable concentrations of OH-PCBs were found in the earthworms, indicating a potential for toxicity and transfer up the food chain. researchgate.net

Furthermore, interactions with earthworms can be stereoselective. For example, the chiral PCB 95 showed stereoselective bioaccumulation and elimination in the earthworm Eisenia fetida, meaning the organism preferentially processed one enantiomer over the other. acs.org This suggests that the biological effects of chiral pentachloro-(1,1'-biphenyl)-ol isomers could also be enantiomer-dependent in soil invertebrates.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational tools used to predict the biological activity of chemicals based on their molecular structure. These models are invaluable for assessing the potential toxicity of the vast number of PCB and OH-PCB congeners.

For OH-PCBs, these analyses aim to correlate specific structural properties—such as the number and position of chlorine atoms and the location of the hydroxyl group—with a particular biological endpoint. A notable example is the development of a three-dimensional QSAR (3D-QSAR) model for the inhibition of human hydroxysteroid sulfotransferase (hSULT2A1) by OH-PCBs. This enzyme is critical for steroid hormone homeostasis. The QSAR model successfully identified the key structural features that determine the inhibitory potency of different OH-PCB congeners, demonstrating the predictive power of such approaches.

The specific arrangement of chlorine atoms and the position of the hydroxyl group on the biphenyl rings are paramount in determining the biological activity of pentachloro-(1,1'-biphenyl)-ol. researchgate.net

Research has shown that lower-chlorinated OH-PCBs can be more toxic than their parent compounds or higher-chlorinated OH-PCBs in certain biological systems, such as the plant A. thaliana. nih.gov In contrast, studies on the inhibition of the human hSULT2A1 enzyme revealed a very specific pattern for high potency. OH-PCBs with a 3,5-dichloro-4-hydroxy substitution on one of the phenyl rings were identified as the most potent inhibitors. This demonstrates that activity does not simply increase with chlorination but depends on a precise structural configuration that allows the molecule to fit into the active site of a target enzyme.

Similarly, the position of the hydroxyl group is critical for endocrine disruption. For an OH-PCB to mimic thyroid hormones, the hydroxyl group typically needs to be in the para position, analogous to the structure of thyroxine. The estrogenic activity of OH-PCBs is also highly dependent on the hydroxyl group's location, which influences how well the molecule can bind to the estrogen receptor. researchgate.net

Many PCB congeners, including certain pentachlorobiphenyls, are chiral. They lack planar symmetry and can exist as a pair of non-superimposable mirror images called enantiomers or atropisomers. This chirality is a critical factor in their biological interactions because biological systems, particularly enzymes and receptors, are themselves chiral. nih.govuiowa.edu

The enantiomers of a chiral compound can have different biological and toxicological effects because they interact differently with chiral biomolecules like cytochrome P-450 enzymes. researchgate.netnih.gov The metabolism of PCBs to OH-PCBs is often an enantioselective process, meaning one enantiomer is metabolized faster or via a different pathway than the other. nih.gov This enantioselective metabolism has been observed to be dependent on both the specific PCB congener and the animal species. nih.gov

As a result, the enantiomeric composition of OH-PCBs found in biological tissues can be significantly different from what would be expected from the parent PCB, a phenomenon known as enantiomeric enrichment. nih.gov This differential processing means that one enantiomer might be more persistent or more likely to be converted into a toxic metabolite. Therefore, considering chirality is essential for accurately assessing the exposure and risk associated with chiral compounds like pentachloro-(1,1'-biphenyl)-ol. researchgate.net

Synthetic Chemistry and Derivatization Studies of Pentachloro 1,1 Biphenyl Ol Analogs

Laboratory Synthesis Pathways for Specific OH-PCB Congeners

The synthesis of OH-PCB congeners often involves multi-step processes that allow for precise control over the chlorination pattern and the position of the hydroxyl group.

Directed halogenation and hydroxylation are key steps in the synthesis of specific OH-PCB congeners. These methods allow for the regioselective introduction of chlorine and hydroxyl groups onto the biphenyl (B1667301) scaffold.

Direct Insertion: One method for hydroxylation involves the direct insertion of a hydroxyl group onto the PCB molecule. nih.gov This can be achieved through various chemical reactions, often mediated by cytochrome P450 enzymes in biological systems, which can be mimicked in laboratory settings. nih.gov

Arene Oxide Intermediates: Another common pathway for hydroxylation proceeds through the formation of an arene oxide intermediate. This intermediate then rearranges to form the hydroxylated product. nih.gov

Transition Metal-Mediated Reactions: Recent advancements have utilized transition metal-mediated reactions for direct C-H bond functionalization, including hydroxylation and halogenation, offering novel strategies for synthesizing complex OH-PCBs. rsc.org

Cross-coupling reactions are fundamental to constructing the core biphenyl structure of PCBs and their hydroxylated analogs. These reactions offer high selectivity and good yields. nih.gov

Suzuki Coupling: The Suzuki coupling reaction is a powerful and widely used method for synthesizing PCB congeners. nih.govresearchgate.net It involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. nih.govyoutube.com This method is advantageous due to its high selectivity, good yields, and the use of less toxic starting materials compared to older methods like the Cadogan reaction. nih.gov For the synthesis of OH-PCBs, a common strategy involves coupling a chlorinated boronic acid with a chlorinated bromoanisole, followed by demethylation to yield the final hydroxylated product.

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other cross-coupling methods like the Stille, Negishi, and Sonogashira reactions are also employed in organic synthesis and can be adapted for the creation of specific biphenyl structures. youtube.comlibretexts.orgyoutube.com

Table 1: Common Cross-Coupling Reactions in Organic Synthesis

| Reaction Name | Reactants | Catalyst |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid and aryl/vinyl halide | Palladium |

| Stille Coupling | Organotin compound and various organic halides | Palladium |

| Negishi Coupling | Organozinc compound and aryl/vinyl/alkyl halide | Nickel or Palladium |

| Sonogashira Coupling | Terminal alkyne and aryl/vinyl halide | Palladium and Copper |

| Heck Reaction | Alkene and aryl/vinyl halide | Palladium |

| Kumada Coupling | Grignard reagent and aryl/vinyl halide | Nickel or Palladium |

| Buchwald-Hartwig Amination | Aryl halide/triflate and amine | Palladium |

Strategies for Isotopic Labeling and Mechanistic Probes

Isotopic labeling is an indispensable technique for tracing the metabolic fate of OH-PCBs and elucidating reaction mechanisms. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H) or radionuclides, researchers can track the transformation and distribution of these compounds in biological and environmental systems. wikipedia.orgacs.org

Stable isotope-labeled standards, particularly ¹³C-labeled PCBs and OH-PCBs, are crucial for accurate quantification in complex matrices using isotope dilution mass spectrometry (IDMS). isotope.comnih.gov This method involves spiking a sample with a known amount of the labeled analog of the target analyte. The ratio of the native to the labeled compound is then measured by mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis. nih.gov The use of isotopically labeled standards is essential for achieving high accuracy and precision in quantitative environmental analysis. lion-bio.com

The change in isotopic patterns during reactions can also serve as a mechanistic probe. For instance, the distinct isotopic signature of chlorinated compounds, due to the natural abundance of ³⁵Cl and ³⁷Cl, changes predictably during dechlorination reactions, providing insights into the transformation pathways. acs.org

Synthesis of Structural Analogs for Comparative Biological Activity Studies

The synthesis of a wide range of OH-PCB structural analogs is critical for understanding structure-activity relationships. nih.gov By systematically varying the number and position of chlorine atoms and the location of the hydroxyl group, researchers can investigate how these structural features influence biological activity. nih.gov

For example, studies have compared the toxicity of different OH-PCB congeners and have found that the position of the hydroxyl group and the degree of chlorination significantly impact toxicity. researchgate.net Some OH-PCBs have been shown to mimic the binding of estrogenic compounds, and their ability to do so is highly dependent on their three-dimensional structure. nih.govwikipedia.org The synthesis of specific analogs allows for the detailed study of their interaction with biological targets like receptors and enzymes, such as transthyretin and sulfotransferases. wikipedia.orgresearchgate.net These comparative studies are essential for identifying the most potent and environmentally relevant OH-PCB congeners and for assessing the risks they pose to human and wildlife health. nih.govnih.gov

Future Research Directions and Emerging Paradigms in Pentachloro 1,1 Biphenyl Ol Research

Development of Advanced Bioremediation and Phytoremediation Strategies

Conventional remediation techniques for PCB-contaminated sites, such as excavation and incineration, are often costly and environmentally disruptive. nih.gov Therefore, significant research is focused on developing advanced, cost-effective biological treatment methods.

Bioremediation advancements will likely focus on overcoming the limitations of microbial degradation, such as the low bioavailability of highly chlorinated compounds and the potential toxicity of metabolic intermediates. researchgate.netbattelle.org Future strategies include:

Sequential Anaerobic-Aerobic Treatment: This approach uses anaerobic microorganisms to first dechlorinate highly chlorinated congeners like pentachlorobiphenyls into less chlorinated forms. frontiersin.orgwikipedia.org Subsequently, aerobic bacteria can break down these simpler metabolites through oxidative pathways. nih.govwikipedia.org Research is needed to optimize the microbial consortia and environmental conditions for efficient sequential treatment.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specialized microorganisms, such as Burkholderia xenovorans LB400 or Dehalococcoides mccartyi, to contaminated sites. battelle.orgnih.gov Biostimulation aims to enhance the activity of indigenous PCB-degrading microbes by adding nutrients, oxygen, or co-substrates. frontiersin.orgnih.gov A key future direction is the use of biofilm-covered adsorbent materials, like activated carbon, to co-localize and deliver high concentrations of degrading microbes to the contaminants. battelle.org

Genetic and Enzyme Engineering: Modifying the catabolic genes and pathways in bacteria offers a powerful tool to enhance degradation efficiency and broaden the range of treatable PCB congeners. researchgate.net

Phytoremediation utilizes plants and their associated root-zone microbes to remove, degrade, or stabilize contaminants. nih.govomicsonline.org For compounds like Pentachloro-(1,1'-biphenyl)-ol, this "green" technology is a promising area of study. frontiersin.orgnih.gov Key processes involved include:

Rhizoremediation: Plant roots release exudates that stimulate microbial activity and enhance the biodegradation of PCBs in the soil. nih.govnih.gov

Phytotransformation: Plants can take up and enzymatically transform PCBs and their hydroxylated metabolites into less toxic compounds. nih.govnih.gov

Phytoextraction: This involves the uptake of contaminants by plant roots and their translocation to the harvestable shoots, effectively removing the pollutant from the soil. queensu.ca

Future research must identify robust, fast-growing plant species that are effective at these processes for highly chlorinated OH-PCBs and optimize plant-microbe interactions to create synergistic remediation systems. frontiersin.orgomicsonline.org

Computational Modeling and Predictive Ecotoxicology

Computational, or in silico, methods are becoming indispensable for predicting the environmental risk of chemicals, offering a way to fill data gaps without extensive and costly laboratory experiments. nih.govnih.gov

Environmental Fate Modeling

Environmental fate models predict how a chemical like Pentachloro-(1,1'-biphenyl)-ol will move and persist in different environmental compartments (air, water, soil, sediment). nih.gov Because the hydroxyl group makes OH-PCBs ionizable, their partitioning behavior is significantly different from parent PCBs, affecting their solubility, volatility, and adsorption to soil and sediments. nih.gov

Future modeling efforts will need to:

Develop fugacity-based multimedia models specifically parameterized for OH-PCBs.

Incorporate the varying pKa values of different congeners, as this dictates their dissociation and mobility in aquatic environments. nih.gov

Integrate data on abiotic degradation pathways, such as reactions with atmospheric hydroxyl radicals, which can be a significant transformation route. nih.gov

Mechanistic Toxicity Prediction

Predicting the specific toxic mechanisms of Pentachloro-(1,1'-biphenyl)-ol is a critical research frontier. Hydroxylated PCBs have been shown to be more toxic than their parent compounds in some cases, acting as endocrine disruptors and generating reactive oxygen species. nih.govnih.gov Advanced computational techniques can elucidate these mechanisms:

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models can correlate the three-dimensional molecular structure of various OH-PCB congeners with their biological activity, such as binding to hormone receptors. nih.govnih.govtandfonline.com Studies have shown that the position of the hydroxyl group is a critical feature for receptor binding and estrogenic activity. nih.govnih.gov Developing specific QSAR models for Pentachloro-(1,1'-biphenyl)-ol can predict its potential for endocrine disruption.

Molecular Docking and Dynamics Simulations: These methods simulate the interaction between a ligand (the OH-PCB) and a biological target, like the estrogen receptor or transport proteins. tandfonline.comresearchgate.net This can reveal specific binding modes and key interactions, providing a mechanistic understanding of how the compound exerts its toxic effects. tandfonline.com

| Parameter/Interaction | Significance in Toxicity Prediction | Reference |

|---|---|---|

| Hydroxyl Group Position | Crucial determinant for binding to estrogen receptors (ERα and ERβ). | nih.govnih.gov |

| Hydrogen Bonding | Key interaction between the hydroxyl group and amino acid residues (e.g., ARG394, GLU353) in the receptor binding site. | nih.gov |

| Aromatic Interactions | Interaction of the biphenyl (B1667301) rings with receptor components, influencing binding affinity. | nih.gov |

| Molecular Descriptors | Properties like polarizability and electronic features used in QSAR models to predict estrogenic activity. | ingentaconnect.com |

Integration of Omics Technologies (e.g., Metagenomics, Transcriptomics) in Environmental and Biotransformation Studies

Omics technologies provide a system-wide view of biological processes at the molecular level, revolutionizing the study of how organisms interact with and are affected by environmental contaminants. nih.gov

Metagenomics involves sequencing the total DNA from an environmental sample, allowing researchers to understand the genetic potential of entire microbial communities. In the context of Pentachloro-(1,1'-biphenyl)-ol, metagenomics can:

Identify the full diversity of microorganisms in contaminated sites, including uncultivable species, and their roles in the degradation process. nih.gov